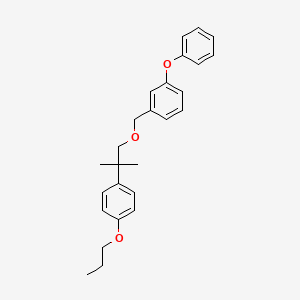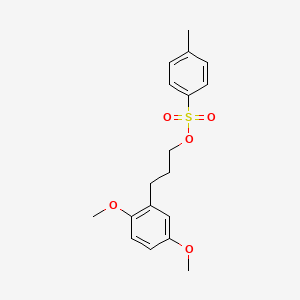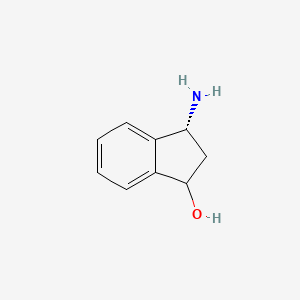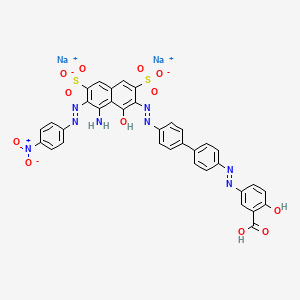
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl-: is a complex organic compound characterized by its unique benzoxepine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxepine ring, followed by the introduction of the pyrazole moiety. Key steps include cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution. Reaction conditions may involve the use of catalysts such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for drug design and development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a promising candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or activating biological pathways. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities.
類似化合物との比較
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
Comparison: Compared to similar compounds, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- stands out due to its unique substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 9-methyl group, in particular, may enhance its stability and binding affinity.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
124392-79-6 |
|---|---|
分子式 |
C24H20N2O |
分子量 |
352.4 g/mol |
IUPAC名 |
9-methyl-2,3-diphenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C24H20N2O/c1-17-12-13-22-21(16-17)23-20(14-15-27-22)24(18-8-4-2-5-9-18)26(25-23)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
InChIキー |
WCGPQIKKDRUNLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OCCC3=C(N(N=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















